cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester: is a synthetic compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.33 g/mol . This compound is notable for its unique spirocyclic structure, which includes a fluorine atom and an amino group, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[44]nonane-2-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe tert-butyl ester group is usually introduced in the final steps to protect the carboxylic acid functionality during the synthesis . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and amino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The spirocyclic structure provides stability and enhances the compound’s ability to interact with its targets .
Comparison with Similar Compounds
Similar compounds to trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester include other spirocyclic amino acids and fluorinated compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester lies in its combination of a spirocyclic core, a fluorine atom, and an amino group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
RMLUGCZJYTXPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.